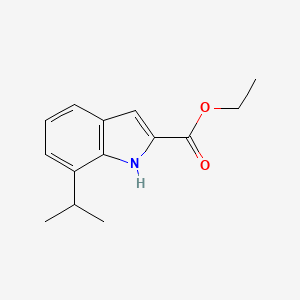

ethyl 7-isopropyl-1H-indole-2-carboxylate

Description

The Pervasive Significance of the Indole (B1671886) Nucleus in Organic and Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of organic and medicinal chemistry. acs.orgresearchgate.net It is a privileged scaffold found in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.govchula.ac.th Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide range of biological targets, including enzymes and receptors. This mimicry is a key reason for the manifold pharmacological activities exhibited by indole derivatives, which include anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netchula.ac.th The indole ring system's amenability to substitution at various positions further enhances its utility, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. nih.gov

Historical Development and Evolution of Indole-2-Carboxylate (B1230498) Synthesis and Applications in Scholarly Inquiry

The synthesis of indole-2-carboxylates has a rich history, with several named reactions forming the bedrock of their preparation. Classic methods such as the Fischer, Reissert, and Bartoli indole syntheses have been instrumental in accessing this scaffold. orgsyn.org The Reissert indole synthesis, for instance, involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic ester, which is then reductively cyclized to the indole-2-carboxylate. orgsyn.org

Over the years, these methods have been refined and new, more efficient synthetic routes have been developed. Modern approaches often focus on transition-metal-catalyzed reactions, offering milder reaction conditions and greater functional group tolerance. nih.gov For example, palladium-catalyzed coupling and cyclization reactions have emerged as powerful tools for the construction of the indole nucleus. nih.gov The applications of indole-2-carboxylates in research are vast, serving as crucial intermediates in the total synthesis of complex natural products and as foundational structures for the development of novel therapeutic agents. nih.govnih.gov

Positioning of Ethyl 7-Isopropyl-1H-Indole-2-Carboxylate within Current Indole Chemistry Research Paradigms

This compound represents a specific iteration of the indole-2-carboxylate scaffold, featuring a bulky alkyl substituent at the C7 position of the indole ring. While extensive research has been conducted on various substitutions at other positions of the indole nucleus, the C7 position has been comparatively less explored. However, substitution at this position can significantly influence the molecule's conformational preferences and its interactions with biological targets.

The presence of the isopropyl group at the C7 position introduces steric bulk, which can be a critical determinant of biological activity. This substitution can orient the rest of the molecule in a specific conformation, potentially enhancing its binding affinity to a target protein. The commercial availability of the closely related 7-ethyl-1H-indole-2-carboxylic acid suggests that such 7-alkyl substituted indoles are utilized as building blocks in drug discovery programs. bldpharm.com Research into 7-substituted indoles has shown that modifications at this position can be crucial for activity in areas such as inhibitors of fructose-1,6-bisphosphatase and as ligands for cannabinoid receptors. acs.orgresearchgate.net Therefore, this compound is positioned within a research paradigm that seeks to explore the impact of substitution at the less-drugged positions of the indole ring to discover novel biological activities and to fine-tune the properties of existing pharmacophores.

Research Gaps and Future Perspectives for In-depth Study of 7-Substituted Indole-2-Carboxylates

Despite the recognized importance of the indole scaffold, there remain significant research gaps, particularly concerning the systematic exploration of substitutions at the C7 position. The majority of research has historically focused on modifications at the N1, C2, C3, and C5 positions.

Identified Research Gaps:

Limited Synthetic Methodologies: There is a need for more diverse and efficient synthetic methods specifically targeting the C7 position of the indole-2-carboxylate core. While general indole syntheses can be adapted, methods that allow for the late-stage functionalization of C7 would be particularly valuable.

Scarcity of Structure-Activity Relationship (SAR) Data: For many biological targets, the SAR for C7-substituted indoles is not well-established. A systematic investigation into how different substituents at this position affect biological activity is warranted.

Lack of Biophysical and Structural Data: There is a dearth of crystallographic and other biophysical data for C7-substituted indole-2-carboxylates in complex with their biological targets. Such information is crucial for understanding the molecular basis of their activity and for rational drug design.

Future Perspectives:

The future of research in this area is promising. The development of novel C-H activation and cross-coupling methodologies could provide more direct routes to C7-substituted indoles. High-throughput screening of libraries of C7-substituted indole-2-carboxylates against a wide range of biological targets could uncover new therapeutic leads. Furthermore, computational modeling and structural biology studies will be instrumental in elucidating the role of the C7 substituent in molecular recognition and in guiding the design of next-generation indole-based therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-propan-2-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-4-17-14(16)12-8-10-6-5-7-11(9(2)3)13(10)15-12/h5-9,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBUOOMMQHCDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405831 | |

| Record name | ethyl 7-isopropyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881041-05-0 | |

| Record name | Ethyl 7-(1-methylethyl)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 7-isopropyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Derivatization Pathways of the Ethyl 7 Isopropyl 1h Indole 2 Carboxylate Scaffold

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov Its reactivity is estimated to be several orders of magnitude greater than that of benzene (B151609). nih.gov The mechanism of EAS typically involves a two-step process: the initial attack of the aromatic pi-system on an electrophile to form a resonance-stabilized carbocation intermediate (the rate-determining step), followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

In an unsubstituted indole, electrophilic attack occurs preferentially at the C3 position of the pyrrole (B145914) ring. This preference is due to the ability of the nitrogen atom to effectively stabilize the positive charge of the intermediate cation without disrupting the aromaticity of the benzene ring. Attack at C2 would lead to a less stable intermediate, while attack on the benzene portion of the scaffold (positions C4, C5, C6, and C7) is significantly less favorable due to the higher activation energy required.

For ethyl 7-isopropyl-1H-indole-2-carboxylate, the presence of the electron-withdrawing ethyl carboxylate group at the C2 position deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted indole. However, the directing effect of the indole nitrogen still overwhelmingly favors substitution at the C3 position. The ester at C2 serves as a readily accessible handle that can be used to direct substitution to the 3-position. orgsyn.org

The 7-isopropyl group, located on the benzene portion of the indole ring, influences the reactivity of the scaffold through both electronic and steric effects.

Electronic Effects: As an alkyl group, the isopropyl substituent is weakly electron-donating through inductive and hyperconjugation effects. This slightly increases the electron density of the benzene ring, making it more susceptible to electrophilic attack than the benzene ring of an unsubstituted indole. However, this activation is minor compared to the powerful activating effect of the pyrrole nitrogen, meaning the C3 position remains the primary site for electrophilic substitution.

Steric Effects: The primary influence of the 7-isopropyl group is steric hindrance. Its bulkiness can impede the approach of electrophiles to the C7 position and, to a lesser extent, the adjacent C6 position. Studies on substituted indoles have shown that substituent groups on the heterocycle increase the spatial requirements during reactions, which can decrease the reaction rate. mdpi.com Therefore, while electrophilic attack on the benzene ring is already disfavored, the 7-isopropyl group further discourages substitution at or near the C7 position. Direct functionalization at the C7 position is challenging and often requires specialized methods like directed metalation or transition-metal-catalyzed C-H activation, which fall outside the scope of classical electrophilic aromatic substitution. acs.orgrsc.org

Reactions Involving the Ethyl Ester Moiety

The ethyl ester at the C2 position is a key functional group that can undergo various transformations, most notably hydrolysis and nucleophilic acyl substitution.

The ethyl ester of 7-isopropyl-1H-indole-2-carboxylate can be cleaved through hydrolysis under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a widely used and generally irreversible process. masterorganicchemistry.com

The mechanism for saponification involves the nucleophilic addition of a hydroxide (B78521) ion (e.g., from NaOH or KOH) to the electrophilic carbonyl carbon of the ester. organicchemistrytutor.com This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (⁻OCH₂CH₃) as a leaving group. organicchemistrytutor.comtutorchase.com The final step is a rapid and essentially irreversible acid-base reaction where the strongly basic ethoxide deprotonates the newly formed carboxylic acid, yielding a stable carboxylate salt and ethanol (B145695). masterorganicchemistry.com An acidic workup is required to protonate the carboxylate salt and isolate the final 7-isopropyl-1H-indole-2-carboxylic acid product. operachem.com This alkaline hydrolysis is a common method for converting indole-2-carboxylates to their corresponding acids. orgsyn.orggoogle.com

Table 1: Conditions for Hydrolysis of Indole Esters

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 1-allyl-1H-indole-2-carboxylate | KOH, H₂O, Acetone, Reflux, 1h | 1-Allyl-1H-indole-2-carboxylic acid | High | mdpi.com |

| Ethyl 1-benzyl-1H-indole-2-carboxylate | KOH, H₂O, Acetone, Reflux, 1h | 1-Benzyl-1H-indole-2-carboxylic acid | High | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | NaOEt, Ethanol, Amyl bromide, Reflux | 1H-Indole-2-carboxylic acid | High | researchgate.net |

The ester group can react with other nucleophiles besides hydroxide. Amination (reaction with ammonia (B1221849) or a primary/secondary amine) and hydrazinolysis (reaction with hydrazine) are two such nucleophilic acyl substitution reactions that convert the ester into an amide or a hydrazide, respectively.

Hydrazinolysis: The reaction of ethyl indole-2-carboxylate (B1230498) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol under reflux, efficiently produces the corresponding indole-2-carbohydrazide. mdpi.comresearchgate.net The mechanism is analogous to that of saponification, with hydrazine acting as the nucleophile. The resulting hydrazide is a valuable intermediate for synthesizing more complex heterocyclic structures. mdpi.comresearchgate.net

Amination: While direct amination of this compound by heating with an amine is possible, it is often less straightforward than hydrolysis or hydrazinolysis. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, leading to the formation of an N-substituted indole-2-carboxamide and ethanol. The reactivity of the amine and the reaction conditions must be carefully controlled to achieve good yields.

Table 2: Nucleophilic Acyl Substitution of Ethyl Indole-2-Carboxylate

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate, Ethanol, Reflux, 4h | 1H-Indole-2-carbohydrazide | 90% | mdpi.com |

| Methyl 1H-indole-2-carboxylate | Hydrazine hydrate, Ethanol, Reflux, 4h | 1H-Indole-2-carbohydrazide | - | researchgate.net |

Intramolecular Cyclization Reactions Initiated from the Indole Nucleus

Intramolecular cyclization reactions are powerful tools for constructing complex, fused polycyclic systems from appropriately functionalized indole precursors. These strategies leverage the inherent reactivity of the indole nucleus to forge new rings, providing access to novel molecular architectures. A general approach involves synthesizing an N-substituted indole with a reactive side chain that can cyclize back onto the indole core. organic-chemistry.org

Aryl Radical Cyclizations at the C-7 Position Leading to Fused Systems

A notable strategy for creating fused systems involves the generation of a radical at a position on the benzene ring of the indole, which then cyclizes onto a pendant group attached to the indole nitrogen. Specifically, aryl radicals generated at the C-7 position of N-substituted ethyl indole-2-carboxylates can trigger intramolecular cyclizations to build novel polycyclic structures. nih.govnih.gov

In one study, ethyl indole-2-carboxylates bearing N-allyl or N-propargyl groups were first halogenated (e.g., brominated) at the C-7 position. The subsequent generation of an aryl radical at C-7, typically using tributyltin hydride ((Bu)₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), initiated a cyclization event. nih.gov This reaction proceeds through a less common 6-endo-trig cyclization pathway to furnish fused pyrrolo[3,2,1-ij]quinoline derivatives, which are analogues of the potent antitumor duocarmycin antibiotics. nih.govnih.gov

| Substrate | Conditions | Product | Cyclization Mode | Reference |

|---|---|---|---|---|

| Ethyl 7-bromo-1-allyl-1H-indole-2-carboxylate | (Bu)₃SnH, AIBN, Benzene, reflux | Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylate | 6-endo-trig | nih.gov |

| Ethyl 7-iodo-1-allyl-1H-indole-2-carboxylate | (Bu)₃SnH, AIBN, Benzene, reflux | Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylate | 6-endo-trig | nih.gov |

Other Cycloaddition and Annulation Reactions of Indole-2-Carboxylates

The indole-2-carboxylate scaffold can participate in a variety of other pericyclic reactions, including cycloadditions and annulations, to generate diverse heterocyclic systems. These reactions often involve the dearomatization of the indole pyrrole ring.

[4+3] Annulation: Indole-2-carboxylic acids can undergo a [4+3] annulation reaction with propargyl alcohols in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst. This process constructs fused seven-membered lactones, known as oxepinoindolones. acs.orgnih.gov

[5+2] Cycloaddition: A dearomative [5+2] cycloaddition has been reported between indoles and oxidopyrylium ylides. This reaction efficiently and diastereoselectively produces highly functionalized oxacyclohepta[b]indoles under mild conditions. nih.gov

[4+2] Annulation (Diels-Alder type): While the indole core can be reluctant to participate as a diene in Diels-Alder reactions, functionalized indoles can undergo such transformations. For example, a phosphine-catalyzed enantioselective [4+2] annulation of 3-nitroindoles with allenoates has been developed to synthesize chiral dihydrocarbazoles. nih.gov This involves a tandem dearomatization-aromatization sequence. nih.gov

These methods highlight the versatility of the indole-2-carboxylate framework in advanced synthetic applications for the construction of complex, polycyclic indole alkaloids and related structures. rsc.org

| Reaction Type | Reactants | Catalyst/Reagent | Product Class | Reference |

|---|---|---|---|---|

| [4+3] Annulation | Indole-2-carboxylic acid + Propargyl alcohol | Cu(OTf)₂ | Oxepinoindolone (fused 7-membered lactone) | acs.org, nih.gov |

| [5+2] Cycloaddition | Indole + Oxidopyrylium ylide | - | Oxacyclohepta[b]indole | nih.gov |

| [4+2] Annulation | 3-Nitroindole + Allenoate | Chiral Phosphine | Dihydrocarbazole | nih.gov |

Advanced Computational and Theoretical Investigations of Ethyl 7 Isopropyl 1h Indole 2 Carboxylate and Its Congeners

Density Functional Theory (DFT) Studies for Electronic and Structural Characterization

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For indole (B1671886) derivatives, DFT calculations are routinely employed to predict their geometry, vibrational spectra, and electronic characteristics, which are crucial for understanding their reactivity and intermolecular interactions.

Molecular Geometry Optimization and Vibrational Analysis

Computational studies on congeners like ethyl 1H-indole-2-carboxylate are often initiated by optimizing the molecular geometry using DFT methods, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). researchgate.net This process determines the most stable three-dimensional conformation of the molecule by finding the minimum energy state. For ethyl 1H-indole-2-carboxylate, crystallographic studies have confirmed a nearly planar structure for the indole core. nih.gov Similar planarity would be expected for the bicyclic ring system of ethyl 7-isopropyl-1H-indole-2-carboxylate, with the primary geometrical variables being the bond lengths and angles associated with the ethyl ester and isopropyl substituents.

Vibrational analysis, calculated from the optimized geometry, provides theoretical vibrational frequencies. These calculated frequencies for related indole-2-carboxylates are then compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.net For instance, in ethyl 1H-indole-2-carboxylate, characteristic vibrational modes include N-H stretching, C=O stretching of the ester group, and various bending and stretching vibrations of the aromatic rings. researchgate.net The introduction of a bulky isopropyl group at the 7-position would be expected to introduce new vibrational modes and potentially shift the frequencies of the indole core vibrations due to both electronic and steric effects.

Table 1: Representative Optimized Geometrical Parameters for a Congener (Ethyl 1H-indole-2-carboxylate) Note: This data is for a related compound and serves as an illustrative example of the parameters obtained through DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C4-C9 | 1.426 Å |

| Bond Length | C3-H16 | 1.078 - 1.084 Å |

| Bond Length | C5-H17 | 1.078 - 1.084 Å |

| Bond Length | C6-H18 | 1.078 - 1.084 Å |

| Bond Length | C7-H19 | 1.078 - 1.084 Å |

| Bond Length | C8-H20 | 1.078 - 1.084 Å |

| Data derived from studies on ethyl 1H-indole-2-carboxylate. researchgate.net |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key descriptors. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For indole derivatives, the HOMO is typically distributed over the electron-rich indole ring, indicating its susceptibility to electrophilic attack, while the LUMO is often located on the carboxylate portion, suggesting a site for nucleophilic attack.

In studies of related indole-2-carboxylic acids, the HOMO-LUMO gap is calculated to understand the molecule's stability and reactivity. researchgate.net For this compound, the electron-donating nature of the isopropyl group would likely raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap and thus increasing its reactivity compared to the unsubstituted parent compound.

Table 2: Representative FMO Parameters for a Congener Note: This data is for a related compound and illustrates typical values derived from FMO analysis.

| Parameter | Value (eV) |

| HOMO Energy | (Value for a related compound) |

| LUMO Energy | (Value for a related compound) |

| Energy Gap (ΔE) | (Value for a related compound) |

| Specific values for this compound are not available and would require dedicated computational analysis. |

Electrostatic Potential Surface Analysis for Chemical Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. The MEP map uses a color scale to denote regions of varying electrostatic potential. Red areas indicate negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, representing sites for electrophilic attack. Blue areas signify positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack.

For indole-2-carboxylate (B1230498) derivatives, the MEP surface typically shows a region of high negative potential around the carbonyl oxygen of the ester group, making it a primary site for hydrogen bonding. mdpi.com The N-H group of the indole ring presents a region of positive potential, marking it as a hydrogen bond donor site. mdpi.com The isopropyl group on this compound would introduce a larger region of neutral or slightly positive potential, contributing to hydrophobic interactions.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Biological Macromolecules

While specific docking studies for this compound are not reported, research on similar indole-2-carboxylic acid derivatives has identified them as potential inhibitors for targets like HIV-1 integrase. nih.govnih.gov In these studies, the indole scaffold is docked into the active site of the target protein to predict binding conformations and estimate binding affinity (often expressed as a docking score). nih.gov

The general binding mode for indole-2-carboxylic acid inhibitors involves the chelation of essential metal ions (e.g., Mg²⁺) in the enzyme's active site by the carboxyl group and the indole nitrogen. nih.gov The indole ring itself often engages in π-π stacking interactions with aromatic residues of the protein. rsc.org For this compound, the presence of the isopropyl group would likely influence its binding profile by introducing the possibility of favorable hydrophobic interactions with nonpolar pockets within the active site, potentially enhancing binding affinity and selectivity.

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Interfaces

The stability of a ligand-protein complex is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. bldpharm.com Analysis of docked poses reveals the specific atoms and amino acid residues involved in these interactions.

For indole-based inhibitors, hydrogen bonds are commonly observed between the N-H group of the indole and a hydrogen bond acceptor on the protein, and between the carbonyl oxygen of the carboxylate group and hydrogen bond donors on the protein. mdpi.com Hydrophobic interactions are also critical, with the indole ring and any alkyl substituents interacting with nonpolar amino acid residues such as valine, leucine, and isoleucine in the binding pocket. bldpharm.com The 7-isopropyl group of the title compound would be a key contributor to such hydrophobic interactions, potentially fitting into a specific hydrophobic sub-pocket of a target protein, which could be a crucial determinant of its biological activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. By simulating the atomic motions, MD provides insights into the conformational landscapes, stability of ligand-receptor complexes, and the influence of the surrounding environment.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, research on its congeners, such as ethyl 6-fluoro-1H-indole-2-carboxylate (EFI2C), provides a framework for understanding its likely dynamic properties. A 100-nanosecond MD simulation of EFI2C complexed with cyclooxygenase (COX) enzymes revealed the dynamic stability of the ligand within the receptor binding sites. researchgate.net Such simulations typically analyze parameters like Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, and Root Mean Square Fluctuation (RMSF) to identify the flexibility of specific amino acid residues in the binding pocket. For the EFI2C-COX complexes, these analyses confirmed that the ligand remains stably bound, indicating favorable interactions. researchgate.net

These simulations are crucial for drug design, as they can predict how a molecule like this compound might behave in a biological system, for instance, by assessing the stability of its binding to a target protein. The dynamic behavior, including the flexibility of the ethyl ester and isopropyl groups, would significantly influence its interaction profile.

Table 1: Representative Parameters from MD Simulations of an Indole-2-Carboxylate Congener (EFI2C)

| Parameter | Observation for EFI2C-Receptor Complex | Implication |

|---|---|---|

| Simulation Duration | 100 ns | Provides a reasonable timescale to assess the stability of the molecular complex. |

| RMSD (Root Mean Square Deviation) | Stable trajectory after initial equilibration | Indicates the ligand remains securely within the binding pocket of the receptor over time. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Fluctuations noted in flexible loop regions of the receptor | Highlights the dynamic nature of the protein and identifies key flexible regions that may influence ligand binding. |

| Ligand-Receptor Interactions | Sustained hydrogen bonds and hydrophobic contacts | Confirms the specific interactions that anchor the ligand in the active site. researchgate.net |

Quantum Chemical Topology (QTAIM) and Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are essential quantum chemical methods for elucidating the nature of chemical bonds and intermolecular interactions.

QTAIM Analysis: QTAIM analyzes the topology of the electron density (ρ) to characterize atomic and bonding interactions. nih.gov The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. nih.gov Properties at these points, such as the electron density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction. For instance, low ρ and positive ∇²ρ values are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net In a study of indole-2-carboxylic acid, a close congener, topological assessments were used to understand its structural and electronic properties. researchgate.net Similarly, QTAIM has been used to characterize intermolecular hydrogen bonding in other indole derivatives. researchgate.net For this compound, QTAIM would be instrumental in quantifying the strength of N-H···O hydrogen bonds that can lead to dimer formation, as well as weaker C-H···π interactions involving the indole ring and the isopropyl group. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with intuitive chemical concepts like lone pairs and bonds. wisc.edu This method is particularly useful for studying charge delocalization and donor-acceptor (hyperconjugative) interactions. researchgate.net The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the strength of the interaction. In studies of indole derivatives, NBO analysis has been used to understand intramolecular charge transfer and the stability conferred by various substituent groups. researchgate.netresearchgate.net For this compound, key interactions would include the delocalization of the nitrogen lone pair into the π-system of the indole ring and interactions involving the carbonyl group of the ester. These interactions are critical for understanding the molecule's electronic structure and reactivity. researchgate.net

Table 2: Key QTAIM and NBO Descriptors and Their Significance

| Method | Descriptor | Significance for Intermolecular Interactions |

|---|---|---|

| QTAIM | Electron Density (ρ) at BCP | Indicates the strength of the interaction; higher ρ suggests stronger bonding. nih.gov |

| Laplacian of Electron Density (∇²ρ) | Distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (non-covalent, ∇²ρ > 0) interactions. researchgate.net | |

| Total Energy Density (H(r)) | The sign of H(r) at the BCP helps to further classify the nature of hydrogen bonds (partially covalent character if H(r) < 0). researchgate.net | |

| NBO | Stabilization Energy (E(2)) | Quantifies the energy of donor-acceptor interactions, such as charge delocalization from a lone pair to an antibonding orbital. researchgate.net |

| Occupancy of Orbitals | Deviations from integer values (2 for a lone pair, etc.) indicate charge delocalization. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. researchgate.netjournal-jop.org

While a specific QSAR model for this compound has not been reported, numerous studies have successfully applied QSAR to various classes of indole derivatives to predict activities such as anticancer, antioxidant, and antimicrobial effects. nih.govjournal-jop.orgmdpi.comeurjchem.com These models are built using molecular descriptors that encode structural, electronic, or physicochemical features of the molecules.

A typical QSAR study on indole derivatives involves the following steps:

Data Set Assembly: A collection of indole congeners with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include constitutional, topological, geometric, and quantum-chemical parameters.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that links a subset of descriptors to the observed activity. nih.govjournal-jop.orgeurjchem.com

Validation: The model's statistical significance and predictive power are rigorously assessed using internal and external validation techniques. nih.goveurjchem.com

For a series including this compound, relevant descriptors might include hydrophobicity (logP), molecular weight, and electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which have been shown to be important in other indole QSAR models. eurjchem.comniscpr.res.in The model could then be used to predict the activity of the target compound or design new derivatives with potentially enhanced properties.

Table 3: Common Descriptors Used in QSAR Models for Indole Derivatives

| Descriptor Type | Example Descriptor | Property Represented | Potential Relevance |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule | Influences transport and binding. |

| Topological | Wiener Index | Molecular branching and compactness | Relates to molecular shape and receptor fit. |

| Physicochemical | LogP | Lipophilicity/Hydrophobicity | Crucial for membrane permeability and reaching the target site. |

| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability | Important for reactivity and interaction with biological targets. niscpr.res.in |

| Dipole Moment | Polarity of the molecule | Governs electrostatic interactions with the receptor. journal-jop.org |

Structure Activity Relationship Sar and Molecular Mechanism Studies of Indole 2 Carboxylate Derivatives

Investigating the Role of Substituent Effects on Molecular Interactions

The biological activity of indole-2-carboxylate (B1230498) derivatives is highly dependent on the nature and position of substituents on the indole (B1671886) core. These substituents influence the molecule's steric, electronic, and physicochemical properties, which in turn govern its binding affinity and selectivity for specific biological targets.

The C-7 position of the indole nucleus is a critical site for substitution that can modulate biological activity. While specific research on the 7-isopropyl group's direct influence on the molecular recognition of ethyl 1H-indole-2-carboxylate is not extensively detailed in the available literature, we can infer its role based on general chemical principles and studies of other C-7 substituted indoles.

The isopropyl group is a moderately bulky, lipophilic, and electron-donating alkyl substituent.

Steric Influence : The bulk of the isopropyl group at the C-7 position can influence the orientation of the molecule within a binding pocket. This steric hindrance may either prevent binding to certain targets or, conversely, promote a specific conformation that enhances affinity for others. For instance, studies on the functionalization of the indole C-7 position demonstrate its accessibility for chemical reactions, such as radical cyclizations, indicating that this position can accommodate substituents that direct molecular conformation mdpi.comnih.gov. The presence of a bulky group could be leveraged to achieve selectivity between different receptor subtypes or enzyme isoforms.

Electronic Influence : As an electron-donating group, the isopropyl substituent increases the electron density of the indole's benzene (B151609) ring. This electronic effect can modulate the pKa of the indole N-H group and influence cation-π or π-π stacking interactions with amino acid residues in a protein target. Electronic parameters are known to have a substantial effect on the biological activity of indole derivatives nih.gov.

The ethyl ester at the C-2 position is a key functional group that significantly impacts the compound's pharmacokinetic profile and its interaction with target proteins.

Structure-activity relationship studies have revealed that substitutions at the C-3, C-4, C-5, and C-6 positions of the indole-2-carboxylate scaffold are critical for determining target affinity and selectivity.

C-3 Position : This position is frequently modified to enhance interactions with hydrophobic pockets in target proteins. For example, introducing a long alkyl branch at C-3 in a series of indole-2-carboxylic acid derivatives was found to significantly improve inhibitory effects against HIV-1 integrase nih.govrsc.org. Similarly, for allosteric modulators of the Cannabinoid Receptor 1 (CB1), the size of the alkyl group at C-3 profoundly influences binding affinity and cooperativity nih.govresearchgate.net.

C-4 Position : The C-4 position is often challenging to functionalize, but substitutions here can be crucial for activity. In related heterocyclic systems like gamma-carbolines, a 4-ethyl substituent was shown to be important for retaining antitumor properties, highlighting the specific spatial requirements of the target protein in that region nih.gov. The difficulty in accessing this position often requires complex synthetic strategies involving directing groups nih.govresearchgate.net.

C-5 Position : An electron-withdrawing group at the C-5 position is a key requirement for the allosteric modulation of the CB1 receptor by indole-2-carboxamide derivatives. A chlorine atom at this position, for instance, leads to potent positive allosteric modulators researchgate.netnih.govresearchgate.net.

C-6 Position : Halogenated substituents at the C-6 position have been shown to be beneficial for antiviral activity. Introducing a C-6 halogenated benzene ring to the indole core can increase inhibitory activity against HIV-1 integrase, likely through enhanced π-π stacking interactions with viral DNA rsc.orgnih.gov.

Below is an interactive table summarizing the impact of substitutions on target affinity.

| Position | Substituent Type | Effect on Target Affinity | Example Target(s) |

| C-3 | Long Alkyl Chains | Increases interaction with hydrophobic pockets, enhancing potency. | HIV-1 Integrase, CB1 Receptor |

| C-4 | Alkyl Groups (e.g., Ethyl) | Can be critical for maintaining biological activity. | Antitumor targets |

| C-5 | Electron-Withdrawing (e.g., Chloro) | Enhances allosteric modulation and binding affinity. | CB1 Receptor |

| C-6 | Halogenated Aryl Groups | Increases inhibitory activity through enhanced binding. | HIV-1 Integrase |

Development of Molecular Probes for Biological System Elucidation

The intrinsic photophysical properties of the indole nucleus, combined with the chemical handle provided by the ester or carboxylic acid at the C2-position, make indole-2-carboxylate derivatives excellent starting points for the development of molecular probes. nih.govrsc.org These probes are designed to detect and visualize specific analytes (e.g., ions, small molecules, enzymes) within complex biological systems, often through changes in their fluorescence. nih.govnih.gov

The development process typically involves functionalizing the core indole scaffold. Ethyl 1H-indole-2-carboxylate is a versatile precursor in this context, as the indole nitrogen and other positions on the aromatic ring can be readily modified. mdpi.com For example, a receptor unit designed to bind a specific analyte can be attached to the indole core. The binding event then triggers a change in the electronic structure of the indole fluorophore, leading to a measurable signal, such as an increase or decrease in fluorescence intensity (turn-on or turn-off) or a shift in the emission wavelength. nih.govrsc.org

Indole-based probes have been designed based on the donor-π-acceptor (D-π-A) concept, where the electron-rich indole acts as the donor and an appended group acts as the acceptor. nih.gov This architecture often results in probes with high sensitivity and selectivity. For instance, indole-based fluorescent probes have been successfully developed for detecting pH changes and for recognizing specific ions in living cells. nih.gov The synthesis of functionalized fused indole derivatives from ethyl 1H-indole-2-carboxylates highlights the platform's utility in creating complex molecular architectures suitable for advanced probe design. nih.gov The ability to systematically modify the indole-2-carboxylate structure allows for the fine-tuning of the probe's recognition and signaling properties for elucidating intricate biological processes. rsc.orgmdpi.com

Advanced Spectroscopic and Crystallographic Characterization in Research Context

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. This method has been successfully applied to derivatives of indole-2-carboxylate (B1230498), offering critical information on their molecular conformation and intermolecular interactions in the solid state. While a specific crystal structure for ethyl 7-isopropyl-1H-indole-2-carboxylate is not publicly available, the analysis of the parent compound, ethyl 1H-indole-2-carboxylate, provides a strong model for its likely solid-state behavior. researchgate.netnih.gov

Below is a table summarizing the crystallographic data for the parent compound, ethyl 1H-indole-2-carboxylate.

| Crystal Parameter | Value researchgate.netnih.govnih.gov |

| Formula | C₁₁H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5622 (7) |

| b (Å) | 18.891 (2) |

| c (Å) | 9.6524 (13) |

| β (°) | 104.454 (13) |

| Volume (ų) | 982.1 (2) |

| Z | 4 |

Note: Data is for the parent compound ethyl 1H-indole-2-carboxylate.

In the crystal structure of ethyl 1H-indole-2-carboxylate, the molecules form hydrogen-bonded dimers. researchgate.netnih.gov Specifically, the indole (B1671886) N-H group of one molecule forms a hydrogen bond with the keto oxygen atom of an adjacent molecule, creating a centrosymmetric R²₂(10) ring motif. researchgate.netnih.gov The N-H···O hydrogen bond distance is reported to be 2.877(3) Å. nih.gov

Interestingly, significant π-π stacking interactions are not observed in the crystal structure of ethyl 1H-indole-2-carboxylate. nih.gov The presence of the bulky isopropyl group in this compound might further hinder such interactions. The study of various substituted indole derivatives often reveals intricate networks of hydrogen bonds and other non-covalent interactions that dictate the supramolecular architecture. mdpi.commdpi.com

High-Resolution NMR Spectroscopy for Solution-State Structural and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide definitive information about the connectivity and chemical environment of each atom.

NMR spectroscopy is frequently employed to monitor the progress of chemical reactions and identify transient intermediates. For instance, in the synthesis of functionalized indoles, NMR can be used to track the consumption of starting materials, such as ethyl indole-2-carboxylate, and the formation of products. mdpi.com The technique is crucial for optimizing reaction conditions and understanding reaction mechanisms, such as in the cyclization of radicals at the C-7 position of ethyl indole-2-carboxylate derivatives. nih.gov

While the indole ring itself is rigid, the ethyl ester and isopropyl substituents can exhibit conformational flexibility. Variable-temperature NMR studies could reveal information about the rotational barriers around the C-C and C-O single bonds of these groups. Furthermore, for the parent N-H indole, the potential for tautomerism exists, although the 1H-indole tautomer is overwhelmingly favored. NMR is a key technique for studying such dynamic equilibria in solution.

The following table provides representative ¹H and ¹³C NMR chemical shifts for a related compound, methyl 1H-indole-2-carboxylate, which can serve as a reference for predicting the spectrum of the title compound.

¹H NMR Data (DMSO-d₆, 600 MHz) for Methyl 1H-indole-2-carboxylate mdpi.com

| Proton | Chemical Shift (δ, ppm) |

| H-3 | 7.18 (s) |

| H-4 | 7.66 (d) |

| H-5 | 7.09 (dd) |

| H-6 | 7.27 (dd) |

| H-7 | 7.49 (d) |

| NH | 11.91 (s) |

| OCH₃ | 3.88 (s) |

¹³C NMR Data (DMSO-d₆, 150 MHz) for Methyl 1H-indole-2-carboxylate mdpi.com

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 127.2 |

| C-3 | 108.3 |

| C-3a | 127.5 |

| C-4 | 122.5 |

| C-5 | 120.7 |

| C-6 | 125.1 |

| C-7 | 113.1 |

| C-7a | 137.9 |

| C=O | 162.3 |

| OCH₃ | 52.2 |

Note: Data is for the related compound methyl 1H-indole-2-carboxylate.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₁₄H₁₇NO₂), the expected exact mass can be calculated and compared to the experimental value.

Emerging Research Directions and Future Avenues for Ethyl 7 Isopropyl 1h Indole 2 Carboxylate

Exploration of Novel Reaction Pathways and Catalytic Systems for Synthesis

The synthesis of polysubstituted indoles, such as ethyl 7-isopropyl-1H-indole-2-carboxylate, often presents challenges in achieving specific regioselectivity. Traditional methods like the Fischer indole (B1671886) synthesis, while foundational, can sometimes lead to mixtures of products, especially with ortho-substituted phenylhydrazines. mdpi.com Modern synthetic strategies are continuously being developed to overcome these limitations, focusing on novel reaction pathways and advanced catalytic systems.

The synthesis of the target molecule can be envisioned through a multi-step process, likely starting with the synthesis of the 7-isopropyl-1H-indole core, followed by the introduction of the ethyl carboxylate group at the C2 position.

Synthesis of the 7-Isopropyl-1H-Indole Core:

One plausible route to 7-isopropyl-1H-indole involves the catalytic dehydrocyclization of 2,6-diisopropylaniline. This method has been shown to be effective for producing 7-alkylindoles from the corresponding 2,6-dialkylanilines. acs.org The reaction is typically carried out at high temperatures over a heterogeneous catalyst. acs.orgacs.org

Another established method is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. researchgate.net For the synthesis of a 7-substituted indole, the corresponding ortho-substituted phenylhydrazine (B124118) would be required. For instance, the synthesis of 7-ethyltryptophol, a key intermediate for the anti-inflammatory drug etodolac, has been achieved using the Fischer indole synthesis starting from 2-ethylphenylhydrazine. mdpi.com A similar approach could be envisioned for 7-isopropyl-1H-indole.

Introduction of the Ethyl Carboxylate Group:

Once the 7-isopropyl-1H-indole core is obtained, the ethyl carboxylate group can be introduced at the C2 position. This can be achieved through various methods, including:

Friedel-Crafts acylation followed by oxidation: The indole can be acylated at the C3 position, which can then direct further functionalization.

Direct C2-lithiation followed by carboxylation: This involves the deprotonation of the C2 position using a strong base like n-butyllithium, followed by reaction with an electrophile like ethyl chloroformate.

Transition-metal-catalyzed C-H activation/carboxylation: Modern methods involving palladium, rhodium, or copper catalysts can enable the direct and selective functionalization of the C2 position of the indole ring. nih.govacs.orgorganic-chemistry.org These methods offer advantages in terms of efficiency and functional group tolerance.

Novel Catalytic Systems:

Recent research has focused on the development of more efficient and selective catalysts for indole synthesis. These include:

Palladium-based catalysts: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for constructing the indole nucleus from readily available starting materials. nih.govnih.gov

Rhodium-based catalysts: Rhodium catalysts have been employed for the oxidative coupling of acetanilides and internal alkynes to produce highly functionalized indoles. acs.orgacs.org

Copper-based catalysts: Copper-catalyzed reactions provide a cost-effective alternative for indole synthesis, including tandem Ullmann-type C–N formation and cross-dehydrogenative coupling reactions. organic-chemistry.orgnih.gov

The exploration of these novel catalytic systems could lead to more efficient and scalable syntheses of this compound and its derivatives.

Integration of Advanced Computational Approaches for De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For a molecule like this compound, computational approaches can provide valuable insights into its properties and guide the design of new derivatives with enhanced activities.

Molecular Docking and Virtual Screening:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgnih.govnih.gov For indole-2-carboxylate (B1230498) derivatives, which have shown promise as inhibitors of enzymes like HIV-1 integrase, molecular docking can be used to screen large libraries of virtual compounds and identify those with the highest predicted binding affinity to a specific biological target. nih.govnih.gov This approach allows for the rational design of new inhibitors based on the structure of the target's active site.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known indole derivatives and their measured activities, a QSAR model can be developed to predict the activity of new, untested compounds. acs.org This can help in prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of a ligand within a protein's binding site over time. acs.orgnih.gov For this compound, MD simulations could be used to:

Assess the stability of the ligand-protein complex.

Identify key amino acid residues involved in binding.

Understand the role of the isopropyl group at the C7 position in modulating binding affinity and selectivity.

De Novo Design:

De novo design algorithms can generate novel molecular structures from scratch that are predicted to have high affinity for a specific target. mdpi.comwikipedia.org By providing the structural information of a target protein, these algorithms can build new indole-based scaffolds, including derivatives of this compound, with optimized binding properties.

The integration of these computational approaches can significantly accelerate the discovery and development of new bioactive molecules based on the this compound scaffold.

Discovery of Undiscovered Molecular Mechanisms and Biological Interactions

While the biological activities of many indole derivatives are well-documented, the specific molecular mechanisms and biological interactions of this compound are largely unexplored. Future research in this area could uncover novel therapeutic applications for this compound and its analogs.

Indole compounds are known to interact with a wide range of biological targets, including:

Enzymes: As mentioned, indole-2-carboxylates have been identified as inhibitors of HIV-1 integrase. nih.govnih.gov Other indole derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX), protein kinases, and indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov

Receptors: The indole scaffold is present in many neurotransmitters, such as serotonin, and can interact with various receptors in the central nervous system. wikipedia.org Substituted indoles have been developed as ligands for cannabinoid receptors and other G protein-coupled receptors. acs.org

Ion Channels: Certain indole derivatives have been shown to modulate the activity of ion channels.

DNA: Some indole compounds can intercalate with DNA, leading to cytotoxic effects that can be exploited for anticancer therapies.

The isopropyl group at the C7 position of this compound could play a crucial role in determining its biological activity and selectivity. This bulky, hydrophobic group could influence the compound's binding to specific pockets in target proteins, potentially leading to unique pharmacological profiles.

Future research to uncover the molecular mechanisms of this compound could involve:

High-throughput screening: Testing the compound against a large panel of biological targets to identify potential activities.

Mechanism of action studies: Once a biological activity is identified, detailed studies can be conducted to elucidate the underlying molecular mechanism. This could involve techniques such as enzyme kinetics, binding assays, and cell-based assays.

Structural biology: Determining the crystal structure of the compound in complex with its biological target can provide a detailed understanding of the binding interactions at the atomic level.

The discovery of novel molecular mechanisms and biological interactions for this compound could open up new avenues for its development as a therapeutic agent.

Development of Chemical Tools for Systems Biology and Mechanistic Biology Investigations

Chemical tools are small molecules that can be used to probe and manipulate biological systems. This compound and its derivatives have the potential to be developed into valuable chemical tools for systems biology and mechanistic biology investigations.

Chemical Probes:

A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context. To be considered a good chemical probe, a compound should be potent, selective, and have well-characterized mechanism of action. By modifying the structure of this compound, for example, by introducing a reactive group or a fluorescent tag, it could be converted into a chemical probe to:

Identify new biological targets: A tagged version of the compound could be used in affinity-based protein profiling experiments to identify its binding partners in a complex biological sample.

Visualize biological processes: A fluorescently labeled derivative could be used to track the localization and dynamics of its target protein in living cells.

Modulate biological pathways: The compound itself could be used to selectively inhibit or activate a specific pathway, allowing researchers to study its role in cellular function and disease.

Systems Biology Applications:

Systems biology aims to understand the complex interactions within biological systems as a whole. Chemical tools based on the this compound scaffold could be used in systems biology studies to:

Perturb cellular networks: By selectively targeting a specific node in a cellular network, the compound could be used to study the downstream effects on other components of the network.

Unravel complex biological phenomena: The use of specific chemical probes can help to dissect complex biological processes, such as signal transduction pathways and gene regulatory networks.

Mechanistic Biology Investigations:

Mechanistic biology focuses on understanding the detailed molecular mechanisms underlying biological processes. Chemical tools derived from this compound could be instrumental in these investigations by providing a means to:

Validate drug targets: By demonstrating that a specific biological effect is caused by the interaction of the compound with its intended target, a chemical probe can help to validate that target for drug development.

Elucidate enzyme mechanisms: By studying the interaction of the compound with an enzyme, researchers can gain insights into the enzyme's catalytic mechanism.

The development of chemical tools based on the this compound scaffold would not only advance our understanding of fundamental biology but also facilitate the discovery of new therapeutic strategies.

Q & A

Q. What are the recommended safety protocols for handling ethyl 7-isopropyl-1H-indole-2-carboxylate in laboratory settings?

- Methodological Answer: Researchers must adhere to strict personal protective equipment (PPE) protocols, including NIOSH/EN 166-certified safety glasses, face shields, and chemically resistant gloves. Gloves should be inspected prior to use and removed using proper techniques to avoid skin contact. Engineering controls, such as fume hoods, are critical during synthesis or manipulation. Post-handling, wash hands thoroughly and dispose of contaminated gloves per institutional guidelines. Safety practices should align with hazard communication standards outlined in chemical safety data sheets (SDS) .

Q. How can researchers confirm the structural identity and purity of this compound following synthesis?

- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- NMR spectroscopy (1H, 13C, DEPT) to verify substituent positions (e.g., isopropyl at C7, ester at C2).

- High-resolution mass spectrometry (HRMS) to validate molecular formula.

- HPLC or GC-MS (with reference standards) to assess purity (>95% recommended for research-grade material).

Document manufacturer details, batch numbers, and storage conditions to ensure reproducibility .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer: Use LC-MS/MS with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) for sensitivity to low-abundance byproducts. Compare retention times and fragmentation patterns against synthetic intermediates. For non-volatile impurities, ion chromatography or ICP-MS may detect inorganic residues. Calibrate instruments with spiked samples to establish detection limits .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the environmental fate of this compound?

- Methodological Answer: Adopt a tiered approach:

- Phase 1 (Lab): Determine hydrolysis kinetics (pH 4–9), photolysis rates (UV-Vis exposure), and soil sorption coefficients (e.g., batch equilibrium tests).

- Phase 2 (Microcosm): Assess biodegradation using OECD 301/307 protocols with activated sludge or soil microbiota.

- Phase 3 (Field): Monitor bioaccumulation in model organisms (e.g., Daphnia magna) under controlled ecosystems.

Align with frameworks like Project INCHEMBIOL, which integrates abiotic/biotic transformations and ecological risk assessment .

Q. How should researchers address contradictory data in spectroscopic analysis of this compound derivatives?

- Methodological Answer:

- Cross-validate with orthogonal methods: X-ray crystallography for absolute configuration vs. NMR-derived NOE correlations.

- Replicate experiments under standardized conditions (temperature, solvent, concentration).

- Consult computational models (DFT calculations for NMR chemical shift predictions).

Contradictions may arise from tautomerism or dynamic effects; variable-temperature NMR or 2D EXSY experiments can resolve these .

Q. What theoretical frameworks guide the study of structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer: Ground SAR studies in molecular docking (e.g., indole scaffolds binding to tryptophan-binding enzymes) and QSAR models (electronic descriptors: Hammett σ, LogP). For biological activity, link substituent effects (isopropyl vs. cyclopentyl) to steric/electronic parameters using Hansch analysis. Validate hypotheses with mutagenesis studies (e.g., site-directed mutagenesis of target proteins) .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

- Methodological Answer:

- DoE (Design of Experiments): Use a split-plot design to test variables (temperature, catalyst loading, solvent polarity).

- In-line monitoring: Employ ReactIR or PAT tools to track intermediate formation.

- Quenching studies: Isolate and characterize byproducts (e.g., via LC-MS) to identify mechanistic pathways (e.g., ester hydrolysis vs. ring alkylation). Adjust protecting groups (e.g., tert-butyl esters) to stabilize reactive intermediates .

Data Presentation Guidelines

- Tables: Include comparative data (e.g., melting points of indole-2-carboxylate derivatives from ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.